

Technical Monograph: Hydroxyphosphonoacetic Acid (HPAA)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Hydroxyphosphonoacetic acid*

CAS No.: 23783-26-8

Cat. No.: B1581799

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Chemical Scaffold Analysis for Industrial & Pharmaceutical Applications[1]

Executive Summary

Hydroxyphosphonoacetic acid (HPAA), also known as 2-hydroxy-2-phosphonoacetic acid, is a specialized organophosphorus compound characterized by a geminal arrangement of a phosphonic acid group, a carboxylic acid group, and a hydroxyl group on a single carbon atom. [1][2][3][4][5][6] While historically dominant in industrial water treatment as a high-performance corrosion inhibitor, its unique structural motif—mimicking the pyrophosphate transition state—renders it a compound of significant interest in medicinal chemistry.[1]

This guide provides a rigorous technical analysis of HPAA, bridging its established industrial chemistry with its potential as a pharmacophore in drug development (specifically as a bioisostere for pyrophosphates in antiviral and bone-targeting therapeutics).[1]

Molecular Architecture & Chemical Identity[1][2]

HPAA represents a "mixed-function" chelator.[1] Its structure allows for multi-dentate binding of metal ions, a property critical for both scale inhibition (Ca^{2+} , Mg^{2+} sequestration) and metallo-

enzyme inhibition (e.g., viral polymerases).[1]

Structural Specifications

- IUPAC Name: 2-Hydroxy-2-phosphonoacetic acid[1][5]
- CAS Registry Number: 23783-26-8[1][3][4][6][7][8]
- Molecular Formula: $C_2H_5O_6P$ [1][2][3][6][8]
- Molecular Weight: 156.03 g/mol [1][2][4]
- Stereochemistry: The central carbon (C2) is chiral.[1] Industrial synthesis typically yields a racemic mixture (R/S).[1]

Structural Visualization

The following diagram illustrates the connectivity and functional groups of HPAA. Note the central carbon bonded to three distinct oxygen-bearing functionalities.[1]

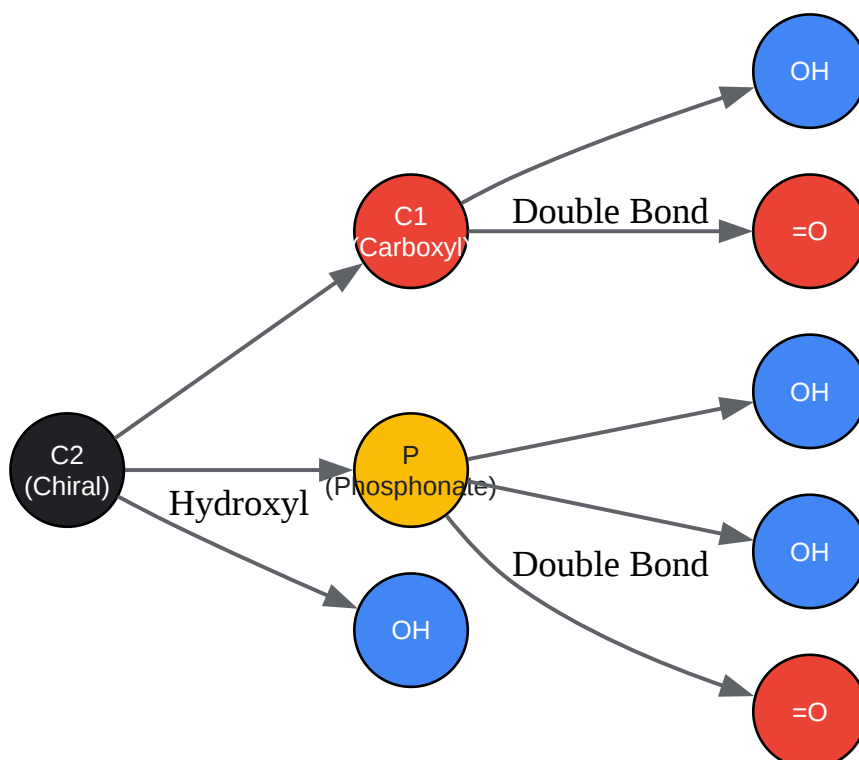


Figure 1: Chemical Connectivity of 2-Hydroxy-2-phosphonoacetic acid (HPAA)

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[1][3]

Physicochemical Profile

Understanding the ionization states of HPAA is critical for predicting its behavior in physiological fluids (pH 7.[1]4) versus industrial cooling loops (pH 7–9).[1]

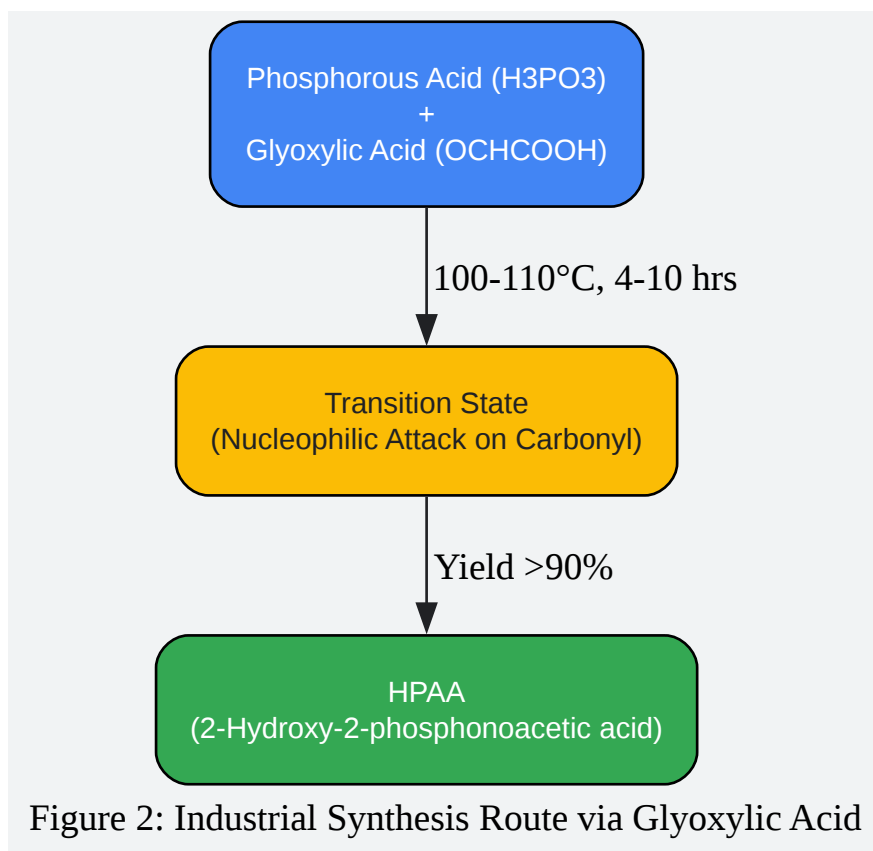
Property	Value	Context/Implication
Physical State	Dark brown/amber liquid (50% aq)	Hygroscopic solid in pure form; usually supplied as 50% solution.[1]
Solubility	Miscible in water, alcohols	Highly hydrophilic due to multiple polar groups.[1]
pKa ₁ (Phosphonate)	~1.5 - 2.0	Strong acid; ionized at gastric pH.[1]
pKa ₂ (Carboxyl)	~4.5	Ionized at intestinal/blood pH. [1]
pKa ₃ (Phosphonate)	~7.0 - 8.0	Relevant for cytosolic interactions; exists as tri-anion at physiological pH.[1]
Stability	High Thermal/Hydrolytic	Resistant to acid/alkaline hydrolysis; stable up to 160°C.
Partition Coeff (LogP)	-2.6 (Predicted)	Poor membrane permeability; requires prodrug strategies for oral bioavailability.[1]

Synthesis & Manufacturing Protocol

For research applications requiring high-purity HPAA (devoid of heavy metal contaminants common in industrial grades), the Glyoxylic Acid - Phosphorous Acid route is the standard.[1]

Reaction Mechanism

The synthesis involves the nucleophilic addition of phosphorous acid to the carbonyl carbon of glyoxylic acid.[1]



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Laboratory Scale Protocol (High Purity)

- Objective: Synthesize 50g of HPAA for analytical standards.
- Safety: Wear acid-resistant gloves and face shield.[1] Reaction is exothermic.[1]
- Reagent Prep: Charge a 250mL 3-neck round bottom flask with Glyoxylic Acid (50% wt, 1.0 eq).
- Acid Addition: Add Phosphorous Acid (crystalline, 1.0 eq) slowly under stirring.
- Heating: Heat the mixture to 100–105°C. Maintain reflux for 6–8 hours.

- Note: Monitor reaction progress via ^{31}P -NMR (disappearance of H_3PO_3 peak at ~5-7 ppm).
- Purification:
 - Industrial grade is used "as is" (50% aq).[1]
 - For Pharma grade: Evaporate water under reduced pressure to obtain a viscous oil.[1]
Recrystallize from glacial acetic acid/ethyl acetate if solid form is required (difficult due to hygroscopicity).[1]
- Validation: Check ^{31}P -NMR for a single peak at ~14-18 ppm (relative to H_3PO_4).

Mechanistic Pharmacology & Chelation

HPAA functions as a structural analogue of pyrophosphate and phosphonoacetic acid (PAA).[1]

Chelation Mechanism

In aqueous environments, HPAA forms stable 5-membered or 6-membered chelate rings with divalent cations (Ca^{2+} , Zn^{2+} , Mg^{2+}).[1] This is the basis for its antiscalant property and its potential to inhibit metallo-enzymes (e.g., DNA polymerases that require $\text{Mg}^{2+}/\text{Mn}^{2+}$).[1]

- Binding Mode: The phosphonate oxygen and the alpha-hydroxyl group coordinate the metal ion.[1]
- Thermodynamics: HPAA- Zn^{2+} complexes are notably more stable than HPAA- Ca^{2+} , which is exploited in corrosion inhibition to form protective films.[1]

Drug Development Relevance

- Antiviral Potential: Structurally similar to Foscarnet (phosphonoformic acid) and Phosphonoacetic acid (viral DNA polymerase inhibitor).[1] HPAA's hydroxyl group alters its binding kinetics and toxicity profile.[1]
- Bone Targeting: Like bisphosphonates, the phosphonate group exhibits high affinity for hydroxyapatite (bone mineral).[1] HPAA could serve as a "bone-seeking" carrier for other therapeutic agents.[1]

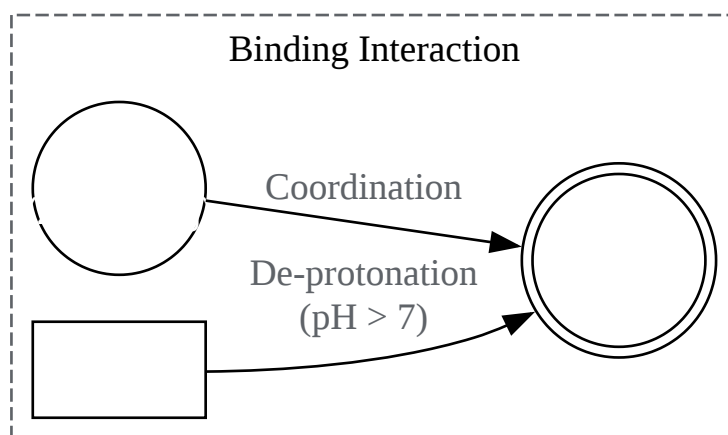


Figure 3: Chelation Equilibrium of HPAAs with Divalent Cations

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Analytical Characterization

To validate HPAAs identity and purity, rely on Nuclear Magnetic Resonance (NMR) spectroscopy.^[1] Optical rotation is negligible in the racemic industrial product.^[1]

Protocol: ³¹P-NMR Spectroscopy^[1]

- Solvent: D₂O (Deuterium Oxide).^[1]
- Standard: 85% H₃PO₄ (External standard, set to 0 ppm).^[1]
- Expected Shift: A singlet (or multiplet if coupled to chiral center protons) appearing between 14.0 and 20.0 ppm.^[1]
 - Impurity Check: Look for Phosphorous Acid (H₃PO₃) at ~4-7 ppm and Phosphoric Acid (H₃PO₄) at 0 ppm.^[1]

Protocol: HPLC Analysis

- Column: Anion Exchange Column (e.g., SAX) or C18 with Ion-Pairing agent.^[1]
- Mobile Phase: Methanol/Water (5:^[1]95) with 5mM Tetrabutylammonium hydroxide (TBAH) as ion-pairing reagent.^[1]

- Detection: Refractive Index (RI) or UV at 210 nm (weak absorbance).[1]
- Flow Rate: 1.0 mL/min.[1]

Safety & Toxicology

- Hazard Class: Corrosive (Class 8).[1][3]
- GHS Labeling: Danger.[1] Causes severe skin burns and eye damage (H314).[1]
- Toxicity: Low oral toxicity (LD50 > 2000 mg/kg in rats).[1]
- Environmental: Biodegradable.[1][5][7] Unlike some phosphonates, HPAA is more susceptible to biological breakdown, reducing long-term environmental accumulation.[1]

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- To cite this document: BenchChem. [Technical Monograph: Hydroxyphosphono-acetic Acid (HPAA)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581799/docs#technical-monograph-hydroxyphosphono-acetic-acid-hpaa\]](https://www.benchchem.com/product/b1581799/docs#technical-monograph-hydroxyphosphono-acetic-acid-hpaa)

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